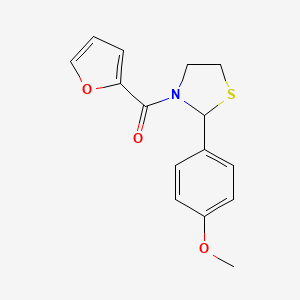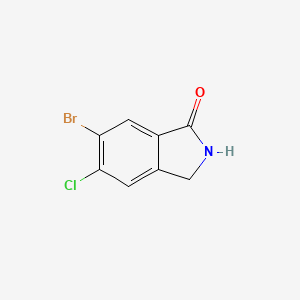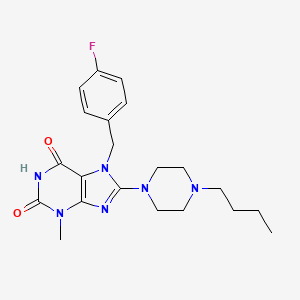
4-bromo-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research.
Mecanismo De Acción
Target of Action
Similar compounds such as n-methylbenzamide have been reported to inhibit pde10a (phosphodiesterase), a protein abundant in brain tissue .
Mode of Action
It’s known that benzamide derivatives can interact with their targets via various mechanisms, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
The inhibition of phosphodiesterase (pde10a) can affect cyclic nucleotide signaling pathways, which play crucial roles in various physiological processes .
Result of Action
The inhibition of pde10a can potentially modulate neuronal signaling, which could have various effects depending on the specific context .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-bromo-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzamide in lab experiments is its potential to inhibit specific enzymes and proteins. This can provide valuable insights into the role of these enzymes and proteins in various cellular processes. However, one of the limitations of using this compound is its potential toxicity, which can affect the accuracy of the results.
Direcciones Futuras
There are several potential future directions for the study of 4-bromo-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzamide. One possible direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use in the treatment of viral infections. Furthermore, the compound's potential anti-inflammatory and anticancer properties could be further explored. Finally, additional studies could be conducted to evaluate the compound's toxicity and potential side effects.
Conclusion:
In conclusion, this compound is a chemical compound that has significant potential applications in various fields of research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields of research.
Métodos De Síntesis
The synthesis of 4-bromo-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzamide involves the reaction of 4-bromo-N-(3-methylphenyl)benzamide with 2-oxopyrrolidine-1-ylmethanamine. The reaction is carried out under specific conditions, and the resulting compound is purified using various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
4-bromo-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzamide has been studied for its potential applications in various fields of research. It has been found to have anti-inflammatory, anticancer, and antiviral properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
4-bromo-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O2/c1-12-11-15(8-9-16(12)21-10-2-3-17(21)22)20-18(23)13-4-6-14(19)7-5-13/h4-9,11H,2-3,10H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBVLDKJNTBQBLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)Br)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(1-cyano-1,2-dimethylpropyl)-2-[(3-methylquinoxalin-2-yl)sulfanyl]acetamide](/img/structure/B2792159.png)

![5-{[(2-Methyl-furan-3-carbonyl)-amino]-methyl}-furan-2-carboxylic acid](/img/structure/B2792164.png)

![3-{[(4-fluorobenzoyl)(phenyl)amino]methyl}-1-methyl-N-(4-methylphenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxamide](/img/structure/B2792167.png)



![3-Ethoxy-4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzonitrile](/img/structure/B2792173.png)
![5,6-dichloro-N-[2-methyl-4-(pyrimidin-2-ylsulfanyl)phenyl]pyridine-3-carboxamide](/img/structure/B2792174.png)
